molecular formula C11H9N3O2 B431166 1-Ethylchromeno[3,4-d]triazol-4-one

1-Ethylchromeno[3,4-d]triazol-4-one

Cat. No.: B431166
M. Wt: 215.21g/mol
InChI Key: DNWPWBLAIRLDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylchromeno[3,4-d]triazol-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl group, an oxa (oxygen-containing) ring, and a triaza (three nitrogen atoms) ring fused to a naphthalene backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-Ethylchromeno[3,4-d]triazol-4-one involves several steps, typically starting with the preparation of the core naphthalene structure, followed by the introduction of the oxa and triaza rings. Common synthetic routes include:

    Cyclization Reactions: These reactions involve the formation of the triaza and oxa rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethyl group and other substituents is often achieved through substitution reactions using reagents like alkyl halides.

    Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethylchromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Major Products: The products of these reactions vary depending on the conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Scientific Research Applications

1-Ethylchromeno[3,4-d]triazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethylchromeno[3,4-d]triazol-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved in these interactions include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

1-Ethylchromeno[3,4-d]triazol-4-one can be compared to other heterocyclic compounds with similar structures:

    1H-1,2,3-Triazole Derivatives: These compounds share the triaza ring but differ in other substituents and ring structures.

    Naphthalene Derivatives: Compounds with a naphthalene backbone but different functional groups or ring systems.

    Indole Derivatives: Similar in having fused ring systems but with different nitrogen and oxygen arrangements.

The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21g/mol

IUPAC Name

1-ethylchromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C11H9N3O2/c1-2-14-10-7-5-3-4-6-8(7)16-11(15)9(10)12-13-14/h3-6H,2H2,1H3

InChI Key

DNWPWBLAIRLDKT-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Canonical SMILES

CCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

solubility

14 [ug/mL]

Origin of Product

United States

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